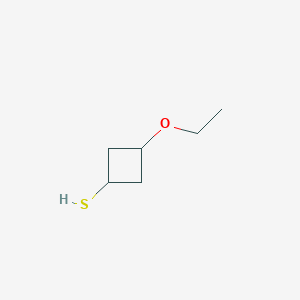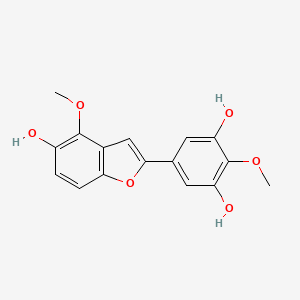![molecular formula C22H24N2 B13072204 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline](/img/structure/B13072204.png)
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline is an organic compound with the molecular formula C23H26N2. This compound is known for its unique structure, which includes multiple aromatic rings and amino groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of specialized equipment and reagents to control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent due to its bioactive properties.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline include:
- 2-(2-(2-amino-4-methylphenyl)ethyl)-5-methylphenylamine
- 4-[1-(4-amino-3-methylphenyl)cyclohexyl]-2-methylphenylamine
- N-(2,5-dimethylphenyl)-4-{4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]phenyl}-2,4-dioxobutanamide .
Uniqueness
What sets this compound apart is its specific arrangement of aromatic rings and amino groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C22H24N2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline |
InChI |
InChI=1S/C22H24N2/c1-13-9-17(10-14(2)21(13)23)19-7-5-6-8-20(19)18-11-15(3)22(24)16(4)12-18/h5-12H,23-24H2,1-4H3 |
InChI Key |
KPWYVTWODIXTKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C2=CC=CC=C2C3=CC(=C(C(=C3)C)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


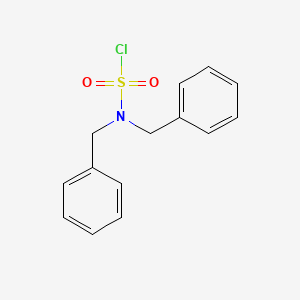
![5-{3-Oxabicyclo[3.1.0]hexan-6-yl}-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072123.png)
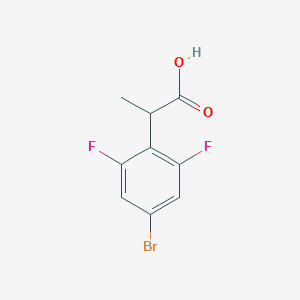
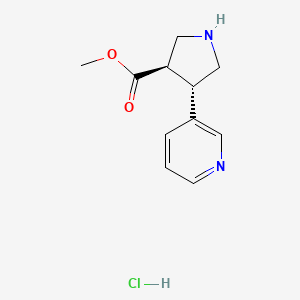
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)
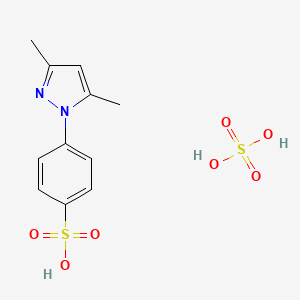
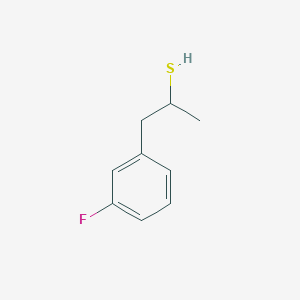
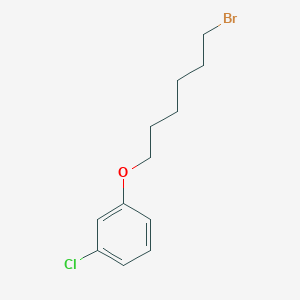
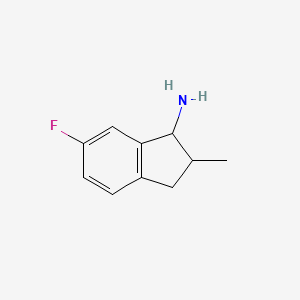
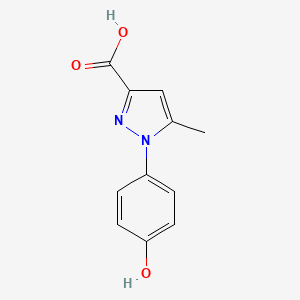
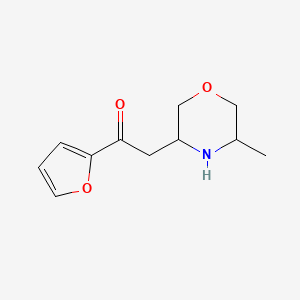
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)
